N-[2-methyl-5-(1-oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]benzamide
Description
N-[2-methyl-5-(1-oxa-4-azaspiro[55]undecane-4-carbonyl)phenyl]benzamide is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
N-[2-methyl-5-(1-oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-18-10-11-20(16-21(18)25-22(27)19-8-4-2-5-9-19)23(28)26-14-15-29-24(17-26)12-6-3-7-13-24/h2,4-5,8-11,16H,3,6-7,12-15,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROJUDNDEPKSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOC3(C2)CCCCC3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(1-oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]benzamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, 2-methyl-1-oxa-4-azaspiro[5.5]undecane, through a series of cyclization reactions. This intermediate is then coupled with a benzamide derivative under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-(1-oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-[2-methyl-5-(1-oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and neurological disorders.
Industry: The compound’s properties make it useful in the development of new materials with specific characteristics
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(1-oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-oxa-4-azaspiro[5.5]undecane: A key intermediate in the synthesis of the target compound.
1-oxa-4-azaspiro[5.5]undecane derivatives: These compounds share a similar spirocyclic core and exhibit comparable chemical properties
Uniqueness
N-[2-methyl-5-(1-oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]benzamide stands out due to its specific substitution pattern and the presence of both spirocyclic and benzamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
